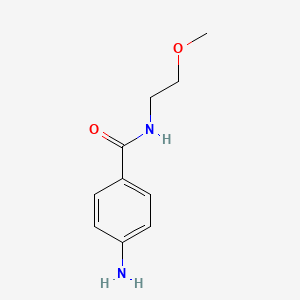

4-amino-N-(2-methoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, a series of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized as a structural modification of metoclopramide, with one derivative showing promising gastrointestinal prokinetic and antiemetic activities . Another study focused on the synthesis of optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, with the (2S,4S) isomer demonstrating the most potent affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide was researched, yielding a high product yield under mild conditions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been characterized using various techniques. Two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were identified and characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different stability profiles for the alpha and beta forms . The structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and density functional theory (DFT) calculations, showing good agreement between experimental and theoretical data . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also determined, highlighting a strong intramolecular hydrogen bond .

Chemical Reactions Analysis

The electrochemical oxidation of amino-substituted benzamide derivatives was studied to understand their antioxidant activity. The primary amino group was identified as the main electroactive center, undergoing a pH-dependent oxidation process. The study proposed reaction mechanisms and ranked the antioxidant activity of the derivatives based on their oxidation potentials .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been extensively characterized. The polymorphs of TKS159 displayed distinct thermal behaviors, with form beta showing a phase transition before fusion, while form alpha exhibited only a fusion peak . The antioxidant properties of a novel benzamide derivative were determined using DPPH free radical scavenging tests, indicating its potential as an antioxidant agent . The electrochemical study provided insights into the redox properties of amino-substituted benzamides, which are relevant to their antioxidant capabilities .

Aplicaciones Científicas De Investigación

Polymorphism in Chemical Compounds : Yanagi et al. (2000) studied polymorphism in a similar compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159). They prepared two polymorphic forms and characterized them using X-ray powder diffractometry, thermal analysis, and spectroscopy, demonstrating the importance of polymorphism in chemical compounds (Yanagi et al., 2000).

Electrochemical Oxidation and Antioxidant Activity : Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide. They found that these compounds could act as antioxidants by scavenging free radicals, providing insight into the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Antimicrobial and Antioxidant Activities : Yang et al. (2015) isolated a new benzamide compound from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. This study highlights the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).

Design and Synthesis of Benzamide Derivatives : Sonda et al. (2003, 2004) designed and synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives with potential serotonin 4 receptor agonist activity. These compounds were evaluated for their effect on gastrointestinal motility, demonstrating the role of benzamide derivatives in drug development (Sonda et al., 2003); (Sonda et al., 2004).

Radioiodinated Benzamide Derivatives for Melanoma Imaging : Eisenhut et al. (2000) studied radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, demonstrating that these compounds show high uptake in melanoma and potential for improved melanoma imaging (Eisenhut et al., 2000).

Interactions in Benzamides : Verevkin et al. (2016) conducted a study on the interactions between substituents in benzamide compounds. They used high-level quantum-chemical methods to evaluate interactions in benzamides with various substituents, which is crucial for understanding the properties of these compounds (Verevkin et al., 2016).

Chemoselective N-benzoylation of Aminophenols : Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates. They explored the formation of N-(2-hydroxyphenyl)benzamides, demonstrating the importance of chemoselectivity in the synthesis of biologically interesting compounds (Singh et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLTXNUHPJFIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405779 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-methoxyethyl)benzamide | |

CAS RN |

95086-97-8 |

Source

|

| Record name | 4-amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.